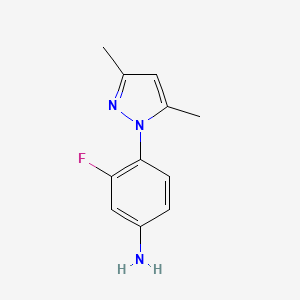

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMUJVAHUCSAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006468-57-0 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Core Moiety in Modern Kinase Inhibitor Design

An In-depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical properties, synthesis, reactivity, and strategic applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a key building block in the development of targeted therapeutics.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a heterocyclic aromatic amine that has emerged as a molecule of significant interest in pharmaceutical research. Its structure uniquely combines three critical pharmacophoric elements:

-

A 3,5-dimethylpyrazole Ring: The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved drugs for oncology, inflammation, and infectious diseases.[1][2] The dimethyl substitution pattern provides steric bulk and specific hydrogen bonding capabilities, often serving as a crucial "hinge-binding" motif in kinase inhibitors.[3]

-

An Aniline Moiety: The primary amine serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse chemical functionalities through well-established reactions like amide bond formation. This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

-

A Fluorine Substituent: The strategic placement of a fluorine atom ortho to the amine modulates the electronic properties and basicity of the aniline. In drug design, fluorine is frequently used to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4]

This combination of features makes the title compound a highly valuable intermediate for synthesizing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[5][6]

Chemical Identity and Physicochemical Properties

Proper identification is critical for regulatory compliance and experimental reproducibility. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 1006468-57-0 | [9] |

| Molecular Formula | C₁₁H₁₂FN₃ | [7][8] |

| Molecular Weight | 205.24 g/mol | [7][10] |

| Appearance | Off-white to light yellow powder | [9] |

| Purity | Typically ≥98% | [9] |

| InChI Key | SOMUJVAHUCSAPU-UHFFFAOYSA-N | [7] |

| SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C | [7] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group. This approach is efficient and scalable for laboratory and potential industrial production.

Synthetic Workflow

Caption: Two-step synthesis of the target aniline via SₙAr and nitro reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (SₙAr Reaction)

-

Rationale: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. The fluorine atom at the C4 position is preferentially displaced by the pyrazole nucleophile due to superior activation by the para-nitro group.

-

Procedure:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15 minutes to form the pyrazolate salt.

-

Add 3,4-difluoronitrobenzene (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude intermediate.

-

Step 2: Synthesis of this compound (Nitro Reduction)

-

Rationale: The nitro group must be reduced to the primary amine to provide the key synthetic handle for subsequent reactions. Catalytic hydrogenation is a clean and high-yielding method.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate.

-

Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the title compound as a solid with high purity.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its primary amine, which allows for the construction of more complex molecules. The pyrazole ring is generally stable to many reaction conditions, while the C-F bond is robust.

Caption: Key derivatization reactions of the aniline moiety.

-

Amide Bond Formation: This is the most common derivatization. Reaction with various acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields amide products. This reaction is fundamental to building the backbone of many kinase inhibitors.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine produces sulfonamides, which can act as hydrogen bond acceptors or donors in protein-ligand interactions.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to secondary and tertiary amine derivatives.

-

Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed coupling with aryl halides or triflates can be used to form diarylamine structures, expanding the accessible chemical space.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, its structure contains a fluoroaniline moiety, and its hazard profile can be reasonably extrapolated from related compounds like 3-fluoroaniline and 4-fluoroaniline.[11][12][13][14][15]

| Hazard Category | Precautionary Advice |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Avoid ingestion and direct contact. |

| Skin/Eye Irritation | Causes skin irritation and potentially serious eye damage.[12][16] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[11] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16] Keep away from strong oxidizing agents.[17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11] |

Disclaimer: This information is based on structurally similar chemicals and should be used for guidance only. A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed molecular scaffold. The convergence of a stable, hinge-binding pyrazole group with a versatile and electronically tuned fluoroaniline moiety makes it an exceptionally powerful building block for the synthesis of next-generation kinase inhibitors. Its well-defined synthesis and predictable reactivity provide medicinal chemists with a reliable platform for developing targeted therapies to address significant unmet medical needs.

References

- ChemBK. 4-Fluoroaniline - Physico-chemical Properties. [Link]

- PubChem. 4-Fluoroaniline. [Link]

- PubChemLite. This compound. [Link]

- PubChem. This compound. [Link]

- ResearchGate.

- Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

- Wikipedia. 4-Fluoroaniline. [Link]

- SpectraBase. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)

- National Institutes of Health. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. [Link]

- The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- ResearchGate.

- Fluorine Notes. Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. [Link]

- National Institute of Standards and Technology. p-Fluoroaniline - NIST WebBook. [Link]

- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

- IRIS UniPA.

- Journal of Chemical and Pharmaceutical Research.

- PubChem. 3-Fluoroaniline. [Link]

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

- PubMed. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. [Link]

- ResearchGate. Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. [Link]

- ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H12FN3) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C11H12FN3 | CID 19627201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, CasNo.1006468-57-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 10. This compound [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 15. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chembk.com [chembk.com]

A Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Privileged Scaffold in Modern Kinase Inhibitor Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline (CAS Number: 1006468-57-0), a key building block in the synthesis of advanced kinase inhibitors. The strategic incorporation of the 3,5-dimethylpyrazole and 3-fluoroaniline moieties confers advantageous properties for ATP-competitive inhibition of various protein kinases implicated in oncology. This document details a robust synthetic pathway, thorough analytical characterization, and the application of this intermediate in the context of targeted drug discovery. Furthermore, it provides validated, step-by-step protocols for the biological evaluation of downstream inhibitors, establishing a framework for its effective utilization in medicinal chemistry and cancer research.

Introduction: The Strategic Importance of the Pyrazolyl-Fluoroaniline Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized oncology by providing targeted therapies with improved efficacy and reduced off-target effects compared to traditional chemotherapies.[3]

The this compound scaffold has emerged as a "privileged" structure in the design of such inhibitors. This is due to the synergistic contribution of its constituent parts:

-

The 3,5-Dimethylpyrazole Moiety: This heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] The methyl groups provide steric bulk and can be tailored to enhance selectivity for specific kinases.[2]

-

The 3-Fluoroaniline Moiety: The aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge.[4] The fluorine atom, with its high electronegativity and small size, modulates the pKa of the aniline, influences lipophilicity, and can participate in favorable orthogonal interactions within the binding pocket, thereby enhancing the overall pharmacological profile of the inhibitor.[5]

This guide will dissect the synthesis, characterization, and application of this valuable intermediate, providing researchers with the foundational knowledge to leverage its potential in their drug discovery programs.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall strategy involves the initial formation of the pyrazole ring, followed by its coupling to a suitably functionalized fluoro-nitrobenzene precursor, and concluding with the reduction of the nitro group to the target aniline.

Caption: A general multi-step synthesis workflow for the target compound.

Detailed Synthetic Protocol

This protocol is a self-validating system, designed to reliably produce high-purity this compound.

Part A: Synthesis of 3,5-Dimethylpyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution at room temperature. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.[6]

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. A white precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,5-dimethylpyrazole. The product can be used in the next step without further purification.

Part B: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dimethylpyrazole (9.6 g, 0.1 mol), 1,2-difluoro-4-nitrobenzene (15.9 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in dimethylformamide (DMF, 100 mL).

-

Reaction: Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Part C: Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask, suspend 1-(2-fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (23.7 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

-

Reduction: Add ammonium chloride (26.7 g, 0.5 mol) and iron powder (28.0 g, 0.5 mol) to the suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously for 4 hours. The color of the reaction mixture will change from yellow to dark brown/black.

-

Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 200 mL of ethyl acetate and 200 mL of saturated sodium bicarbonate solution to the residue. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as an off-white to light yellow powder.[7]

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1006468-57-0 | [7] |

| Molecular Formula | C₁₁H₁₂FN₃ | [7] |

| Molecular Weight | 205.23 g/mol | [7] |

| Appearance | Off-white to light yellow powder | [7] |

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole proton, and the methyl groups. The aniline protons will appear as a broad singlet. The fluorine atom will cause characteristic splitting of adjacent aromatic proton signals. Representative shifts for similar fluoroaniline derivatives can be found in the literature.[8][9]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show signals for the aromatic and pyrazole carbons. The carbon atoms bonded to fluorine will exhibit a large C-F coupling constant.[8]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 206.1.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid, with UV detection at 254 nm. The purity of the final compound should be ≥98%.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify any volatile impurities.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of numerous potent and selective kinase inhibitors. For instance, it is a key precursor for inhibitors targeting Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in various cancers.

Caption: Mechanism of action for a competitive kinase inhibitor.

The aniline group of the scaffold typically serves as an anchor, forming hydrogen bonds with the hinge region of the kinase. The remainder of the molecule, attached via the aniline nitrogen, can then be elaborated to occupy other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Experimental Protocols for Biological Evaluation

Once a novel kinase inhibitor is synthesized using this compound, its biological activity must be rigorously evaluated. The following protocols provide a framework for this assessment.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Materials: Recombinant human kinase (e.g., Aurora B), appropriate peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (Cellular Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

-

Cell Line: Choose a cancer cell line known to overexpress the target kinase (e.g., HCT116 for Aurora B).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test inhibitor for 72 hours. c. Measure cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Data Analysis: Plot the percentage of cell viability versus the inhibitor concentration and determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features provide a robust platform for the design of potent and selective kinase inhibitors. The synthetic and analytical protocols detailed in this guide offer a comprehensive resource for researchers aiming to incorporate this scaffold into their drug discovery pipelines. A thorough understanding of its synthesis, characterization, and application is paramount to accelerating the development of next-generation targeted cancer therapies.

References

- CN102173995A - Synthesis method of m-fluoroaniline. (URL: )

- New Journal of Chemistry Supporting Inform

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (URL: [Link])

- CN102173995B - Synthesis method of m-fluoroaniline. (URL: )

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL: [Link])

- This compound - CymitQuimica. (URL: Provided in search results)

- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (URL: [Link])

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. (URL: Provided in search results)

- US3900519A - Process for preparing para-fluoroanilines. (URL: )

- Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz. (URL: Provided in search results)

- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (URL: [Link])

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (URL: [Link])

- Step B: Preparation of 3,5-dimethyl-4-fluoroaniline. (URL: [Link])

- CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - European Patent Office. (URL: Provided in search results)

- This compound | SCBT. (URL: Provided in search results)

- CN1482119A - Method for preparing 3.5-dimethylpyrazole. (URL: )

- CN101624348A - Preparation method of para-fluoroaniline. (URL: )

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (URL: Provided in search results)

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (URL: )

- Advanced drug development and manufacturing - European Patent Office. (URL: Provided in search results)

- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (URL: Provided in search results)

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [cymitquimica.com]

- 3. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

An In-depth Technical Guide to the Structure Elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Intermediates and building blocks, such as this compound, form the foundational framework of many active pharmaceutical ingredients (APIs). An error in the structural assignment of such a precursor can have cascading effects, leading to failed syntheses, misinterpreted biological data, and significant delays in development timelines. This guide presents a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound, reflecting a robust, self-validating analytical workflow.

The molecule combines a substituted pyrazole ring with a fluoroaniline moiety. This presents a unique analytical challenge: to not only confirm the integrity of each ring system but to definitively establish their connectivity and substitution pattern. Our approach is not merely a sequence of experiments but a logical progression of inquiry, where each technique provides a piece of the puzzle, culminating in an undeniable structural proof. We will proceed from establishing the basic molecular formula and mass to mapping the intricate network of atomic connections and, finally, to visualizing the molecule's three-dimensional architecture.

Logical Elucidation Workflow

The process of structure elucidation follows a logical path, starting from broad molecular properties and progressively moving towards detailed atomic connectivity.

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Weight and Formula Determination via Mass Spectrometry (MS)

Expertise & Rationale: The foundational step in any structure elucidation is to confirm the molecular weight and deduce the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision. This allows for the calculation of a molecular formula that is unique within a given mass tolerance, thereby validating the expected composition of C₁₁H₁₂FN₃.

Experimental Protocol: LC-MS (ESI-TOF)

-

Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the compound in 1 mL of HPLC-grade methanol. This is further diluted to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Analysis is performed on a Liquid Chromatography system coupled to a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm)[1].

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Positive. This mode is chosen because the aniline nitrogen is readily protonated.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode with a resolution >10,000.

-

Data Presentation: Expected HRMS Data

The expected monoisotopic mass for C₁₁H₁₂FN₃ is 205.1015 Da[2]. The high-resolution mass spectrum should confirm this with high accuracy.

| Adduct Ion | Formula | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |

| [M+H]⁺ | C₁₁H₁₃FN₃⁺ | 206.1088 | 206.1085 | -1.45 |

| [M+Na]⁺ | C₁₁H₁₂FN₃Na⁺ | 228.0907 | 228.0903 | -1.75 |

Trustworthiness: The low ppm (parts-per-million) mass error between the calculated and observed m/z values provides strong confidence in the assigned molecular formula, C₁₁H₁₂FN₃. This self-validating step is critical before investing time in more complex NMR and crystallographic studies.

Part 2: Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to map the precise arrangement of atoms. This is a multi-stage process. ¹H NMR identifies the number and environment of all protons. ¹³C NMR does the same for the carbon skeleton. Finally, 2D NMR experiments, specifically HSQC and HMBC, are the linchpins that connect the individual atoms into the final molecular structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). TMS (tetramethylsilane) is used as an internal standard.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Experiments: A standard suite of experiments is run: ¹H, ¹³C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). For the HMBC experiment, the key parameter for long-range couplings is typically set to 8 Hz to observe 2- and 3-bond correlations[3].

¹H and ¹³C NMR: The Atomic Census

Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a single proton on the pyrazole ring, three protons on the fluoroaniline ring, and the two protons of the amine group. The aromatic protons will exhibit splitting patterns (couplings) influenced by the fluorine and other substituents.

-

¹³C NMR: The spectrum should account for all 11 carbon atoms. The presence of the fluorine atom will cause characteristic splitting of the signals for the carbons it is attached to and those nearby (C-F coupling).

Data Presentation: Predicted NMR Assignments

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale / Expected Multiplicity |

| Pyrazole-CH₃ (x2) | ~2.2 - 2.4 | ~11 - 14 | Two sharp singlets (s) |

| Pyrazole-H4 | ~5.9 - 6.1 | ~106 - 108 | One singlet (s) |

| Pyrazole-C3/C5 | - | ~140, ~149 | Quaternary carbons attached to methyls |

| Aniline-NH₂ | ~3.8 - 4.5 | - | Broad singlet (s, broad), exchangeable |

| Aniline Aromatic CHs | ~6.8 - 7.4 | ~110 - 125 | Doublets (d) and triplets (t) with H-H and H-F couplings |

| Aniline C-F | - | ~155 - 160 | Quaternary carbon with large ¹JCF coupling |

| Aniline C-N (pyrazole) | - | ~130 - 135 | Quaternary carbon |

| Aniline C-N (amine) | - | ~142 - 146 | Quaternary carbon |

(Note: Predicted chemical shifts are illustrative, based on data for similar pyrazole and fluoroaniline derivatives[4][5][6])

2D NMR (HSQC & HMBC): Assembling the Puzzle

Expertise & Rationale:

-

HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is a crucial step for unambiguously assigning the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

-

HMBC: This is the most powerful experiment for this specific molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key objective is to find correlations that cross the bond between the pyrazole and aniline rings, providing definitive proof of their connectivity.

Key HMBC Correlations for Structural Confirmation:

Caption: Key HMBC correlations confirming ring connectivity.

Interpretation of Key Correlations:

-

H6 to C1 & C5: The proton at position 6 of the aniline ring will show a 2-bond correlation to C1 and a 3-bond correlation to C5.

-

H2 to C1 & C3: The proton at position 2 of the aniline ring will show a 2-bond correlation to C1 and a 3-bond correlation to C3.

-

Crucial Inter-Ring Correlation (H2 to Pyrazole-C): The most critical correlation is from the aniline proton at H2 to the pyrazole carbon at the point of attachment (C1 of the pyrazole, attached to C4 of the aniline). This 3-bond correlation (H-C-C-N-C) unambiguously proves that the pyrazole ring is attached at position 4 of the fluoroaniline ring.

-

Internal Pyrazole Correlations: Correlations from the methyl protons to the C3 and C5 carbons of the pyrazole ring confirm the internal structure of that moiety.

Part 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides a robust map of atomic connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. It is the only technique that allows for direct visualization of the atomic arrangement in space, confirming bond lengths, bond angles, and the overall conformation. This technique moves from deduction to direct observation, providing the highest level of structural validation[7][8].

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are required. This is often the rate-limiting step[9]. A common method is slow evaporation:

-

Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane) to create a saturated solution.

-

Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

-

-

Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a diffractometer[10][11].

-

The crystal is cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the resulting diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and symmetry.

-

The structure is solved using direct methods or Patterson methods to generate an initial electron density map.

-

The atomic positions are refined against the experimental data to produce the final, highly accurate molecular structure.

-

Expected Outcome: The result is a 3D model of the molecule, confirming the connectivity established by NMR. It will show the planar nature of the pyrazole and aniline rings and reveal the dihedral angle between them. This provides incontrovertible evidence of the this compound structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from complementary analytical techniques.

-

Mass Spectrometry establishes the correct molecular formula, C₁₁H₁₂FN₃.

-

1D and 2D NMR Spectroscopy piece together the atomic puzzle, confirming the individual pyrazole and fluoroaniline fragments and, most critically, proving their linkage through key HMBC correlations.

-

Single-Crystal X-ray Crystallography provides the final, definitive proof, offering a direct visualization of the 3D molecular architecture that validates the NMR-derived connectivity.

References

- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

- University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- Excillum. (n.d.). Small molecule crystallography.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.

- (n.d.). X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH).

- (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH).

- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.

- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.

- ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole.

- (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- National Institute of Standards and Technology (NIST). (n.d.). p-Fluoroaniline. NIST WebBook.

- PubChemLite. (n.d.). This compound.

- PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

- PubChem. (n.d.). 4-Fluoroaniline.

- (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.

- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 13C NMR spectrum.

- SpectraBase. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline - 13C NMR.

- (n.d.). N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline.

- (n.d.). This compound CAS NO.1006468-57-0.

- (n.d.). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Fluorine Notes.

- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Santa Cruz Biotechnology. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- National Institutes of Health (NIH). (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.

- National Institutes of Health (NIH). (n.d.). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone.

- National Institute of Standards and Technology (NIST). (n.d.). p-Fluoroaniline. NIST WebBook.

- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "13C NMR".

- (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications.

- MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

- ResearchGate. (n.d.). 4-[5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl]-N,N-dimethylaniline.

Sources

- 1. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H12FN3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rigaku.com [rigaku.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. excillum.com [excillum.com]

An In-Depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Key Intermediate in Kinase Inhibitor Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a critical chemical intermediate in the synthesis of advanced therapeutics. We will detail its core physicochemical properties, provide a validated synthesis protocol derived from patent literature, outline a robust workflow for its analytical characterization, and discuss its strategic application in the development of targeted kinase inhibitors. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, emphasizing the causality behind methodological choices to ensure reproducibility and high-quality outcomes.

Core Compound Identification and Properties

This compound is a substituted aniline derivative featuring a dimethylpyrazole moiety. This specific combination of a fluorinated aniline and a pyrazole ring system makes it a valuable building block in pharmaceutical chemistry, particularly for molecules targeting protein kinases.

Molecular Identity

-

Chemical Name: this compound

-

CAS Number: 1006468-57-0

-

Appearance: Typically an off-white to light yellow powder.[1]

Physicochemical Data

A summary of the key molecular properties is presented in Table 1. These values are fundamental for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂FN₃ | [2][3] |

| Molecular Weight | 205.23 g/mol | [2][4] |

| Monoisotopic Mass | 205.10153 Da | [3] |

| Canonical SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C | [3] |

| InChIKey | SOMUJVAHUCSAPU-UHFFFAOYSA-N | [3] |

Strategic Importance in Drug Discovery

The molecular architecture of this compound is not arbitrary; it is a convergence of two privileged pharmacophores in modern medicinal chemistry: the pyrazole ring and the fluoroaniline moiety.

-

The Pyrazole Scaffold: Pyrazole and its derivatives are integral components of numerous approved drugs, especially in oncology.[5] The pyrazole ring system can engage in crucial hydrogen bonding interactions with the hinge region of protein kinases, a common mechanism for achieving potent and selective inhibition.[6][7]

-

The Role of Fluorine: The strategic incorporation of fluorine is a well-established tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[7] In this molecule, the fluorine atom positioned ortho to the amine group modulates the basicity (pKa) of the aniline nitrogen, which can be critical for tuning the molecule's reactivity in subsequent reactions and its binding interactions in the final drug product.

This intermediate is explicitly cited as a starting material in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, as detailed in patent WO/2012/061745 . This patent highlights its role in creating a new class of anticancer agents, validating its importance for drug development professionals.

Synthesis Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from commercially available materials. The following protocol is adapted from the procedures described in patent literature to provide a clear, actionable workflow.

Synthesis Workflow Diagram

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Analysis: Predicting Solubility Behavior

The molecular structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline dictates its fundamental physicochemical properties and, consequently, its solubility. A preemptive analysis of its constituent functional groups provides critical insights into its expected behavior in aqueous and organic media.

Key Structural Features:

-

Fluoroaniline Core: The aniline moiety provides a basic nitrogen atom (pKa ~4-5), suggesting that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble ammonium salt. The fluorine substituent increases lipophilicity and can alter the pKa of the aniline nitrogen.

-

Dimethyl-pyrazole Substituent: The pyrazole ring is a heterocyclic aromatic system that can participate in hydrogen bonding.[1][2] Generally, pyrazole itself is soluble in water and organic solvents.[2] However, the dimethyl substitution increases its lipophilicity, potentially decreasing aqueous solubility.[1]

-

Overall Lipophilicity: The combination of an aromatic aniline, a heterocyclic pyrazole, and methyl groups suggests the compound will have moderate to low aqueous solubility and a higher solubility in organic solvents.[3][4]

A thorough characterization should begin with determining key physicochemical parameters.[5]

| Parameter | Predicted Influence on Solubility | Recommended Experimental Method |

| pKa | The ionization constant is crucial for understanding the pH-solubility profile. The aniline amine is expected to be the primary basic center. | UV-spectrophotometry in buffers of varying pH; potentiometric titration.[6][7] |

| LogP / LogD | The octanol-water partition (LogP) and distribution (LogD at a specific pH) coefficients quantify lipophilicity. A higher LogP generally correlates with lower aqueous solubility. | Shake-flask method followed by HPLC or UV-Vis quantification.[6][8][9] |

| Melting Point (MP) | High melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility. | Differential Scanning Calorimetry (DSC). |

| Solid-State Form | Polymorphism, the ability to exist in multiple crystal forms, can significantly impact solubility.[10][11] Different polymorphs can have different dissolution rates and equilibrium solubilities.[11][12] | X-Ray Powder Diffraction (XRPD), DSC, and microscopy are essential for identifying and characterizing the solid form.[10] |

Experimental Solubility Determination: A Multi-faceted Approach

A comprehensive solubility assessment involves multiple experimental assays to understand both the rate and extent of dissolution under various conditions. Low aqueous solubility is a common challenge in drug discovery that can hinder development.[13][14]

Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between kinetic and thermodynamic solubility, as they provide different insights for different stages of drug development.[15][16]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer. This high-throughput screening method is valuable in early discovery for ranking compounds but can overestimate the true solubility.[14][15][17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent.[16][18] This "gold standard" measurement is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[15] It is crucial for lead optimization and preformulation studies.[16]

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is the standard for determining equilibrium solubility and is recommended by regulatory agencies like the ICH.[19][20]

Objective: To determine the equilibrium solubility of this compound in aqueous buffer.

Materials:

-

Test compound (solid form)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance and pH meter

-

Vials, orbital shaker/incubator, centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of PBS). The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant. For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation Step: Ensure the filter material does not bind the compound.

-

Quantification: Dilute the filtrate into a suitable mobile phase and analyze using a pre-validated HPLC-UV method. Determine the concentration against a standard calibration curve.

-

Replication: The experiment should be performed in at least triplicate.[21]

The Critical Role of pH: Biopharmaceutical Implications

For ionizable compounds like anilines, solubility is highly dependent on pH.[14][22] Characterizing the pH-solubility profile is essential for predicting oral absorption, as the compound will encounter a wide pH range in the gastrointestinal tract.

Protocol: pH-Solubility Profile Determination

This protocol follows the guidelines of the Biopharmaceutics Classification System (BCS).[23] A drug substance is considered "highly soluble" if its highest dose is soluble in 250 mL of aqueous media across the pH range of 1.2 to 6.8 at 37°C.[19][24]

Objective: To measure the solubility of the compound at different pH values relevant to the human gastrointestinal tract.

Procedure:

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by ICH guidelines).[21][24] Additional points around the predicted pKa should be included.

-

Solubility Measurement: Perform the thermodynamic shake-flask solubility protocol (as described in Section 2.2) in each of the prepared buffers.

-

pH Verification: It is crucial to measure the final pH of the saturated solution at the end of the equilibration period to confirm it has not shifted significantly.[20][21]

-

Data Plotting: Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Impact of the Solid State on Solubility

The solid-state properties of an active pharmaceutical ingredient (API) are a critical determinant of its behavior.[10][25][26] Different crystalline forms (polymorphs) or the amorphous state of the same compound can exhibit significantly different solubilities and dissolution rates.[27][28]

-

Polymorphism: A metastable polymorph is generally more soluble than its stable counterpart.[11][12] However, it may convert to the more stable, less soluble form over time, which can drastically affect bioavailability.[11] A classic example is the case of Ritonavir, where an unexpected, less soluble polymorph appeared post-launch, causing significant formulation issues.[27]

-

Amorphous Form: The amorphous form lacks a crystal lattice, typically making it more soluble than crystalline forms. However, it is also less stable.

A comprehensive solubility profile must be linked to the specific solid form being tested. Therefore, solid-state characterization using techniques like XRPD is not optional but a mandatory, integrated part of the solubility assessment.[27]

Conclusion: Synthesizing a Complete Profile

A robust solubility profile for this compound is not a single data point but a multi-dimensional dataset. By integrating predictive analysis with systematic experimental protocols—covering kinetic and thermodynamic measurements, the full pH-solubility curve, and solid-state characterization—researchers can build the comprehensive understanding necessary for informed decision-making in the drug development process. This foundational knowledge is essential to mitigate risks associated with poor bioavailability and to guide successful formulation strategies.[5][16]

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Medicinal Chemistry, 23(23), 2546-2563. [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers.

- ICH. (2020, February 10). ICH harmonised guideline M9 on biopharmaceutics classification system-based biowaivers. European Medicines Agency.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Taylor, R. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. [Link]

- Tsinman, K., Tsinman, O., & Alex, K. (n.d.). Thermodynamic Solubility Profile for Preformulation. Pion Inc.

- Varma, M. V. S., Gardner, J. D., Steyn, S. J., Nkansah, P., & Rotter, C. J. (2012). pH-Dependent Solubility and Dissolution Rate of Pharmaceutical Bases: A Case Study of Crizotinib. Molecular Pharmaceutics, 9(7), 1935–1944. [Link]

- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.hud.ac.uk [pure.hud.ac.uk]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. evotec.com [evotec.com]

- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. database.ich.org [database.ich.org]

- 21. who.int [who.int]

- 22. researchgate.net [researchgate.net]

- 23. admescope.com [admescope.com]

- 24. capa.org.tw [capa.org.tw]

- 25. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. alfatestlab.com [alfatestlab.com]

- 27. pharmtech.com [pharmtech.com]

- 28. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a fluoroaniline moiety linked to a dimethylpyrazole ring, presents a unique combination of electronic and steric properties. The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a fluorine atom on the aniline ring can further enhance the compound's pharmacokinetic profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the safety, handling, disposal, and chemical properties of this compound, synthesized from available data on analogous compounds and general principles of chemical safety. It is intended to serve as an essential resource for researchers and professionals working with this and structurally related compounds.

Hazard Identification and Safety Precautions

1.1. Toxicological Profile (Inferred)

-

Acute Toxicity: Based on data for 4-fluoroaniline, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin and Eye Irritation: Aromatic amines are known skin and eye irritants. Direct contact may cause redness, pain, and in severe cases, chemical burns.[2]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

-

Chronic Exposure: Prolonged or repeated exposure to aniline derivatives can lead to systemic effects, including potential damage to the liver, kidneys, and blood.[3]

1.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.[4]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, chemical-resistant aprons or coveralls are recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

2.1. Safe Handling Procedures

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Use only in a well-ventilated area or with appropriate respiratory protection.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

2.2. Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

Store separately from oxidizing agents, acids, and acid chlorides.[5]

-

To prevent potential degradation or oxidation, particularly if the compound is light-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is recommended.[6]

Accidental Release Measures

3.1. Spill Cleanup

-

Small Spills:

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

-

Large Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area as described for small spills.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Collection: Collect all surplus material, reaction byproducts, and contaminated consumables in a designated, properly labeled hazardous waste container.[7]

-

Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds.[7]

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, decontaminated container can then be disposed of according to local regulations.

Chemical Properties and Reactivity

5.1. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FN₃ | [2] |

| Molecular Weight | 205.23 g/mol | [2] |

| Appearance | Likely an off-white to light yellow powder | [8] |

| Predicted XlogP | 2.1 | [2] |

5.2. Reactivity Profile

-

Aniline Moiety: The primary amine group on the aromatic ring is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[9] However, under strongly acidic conditions, the amine can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. The amino group can also undergo reactions such as diazotization.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position.

-

Incompatibilities: The compound is expected to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Synthesis and Characterization

6.1. Proposed Synthetic Pathway

A common method for the synthesis of N-arylpyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. A likely route to the target molecule would involve the reaction of 2-fluoro-4-nitrophenylhydrazine with acetylacetone (2,4-pentanedione) to form the pyrazole ring, followed by reduction of the nitro group to the aniline.

Caption: Plausible synthetic workflow for this compound.

6.2. Illustrative Experimental Protocol (Based on Analogy)

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

-

To a solution of 2-fluoro-4-nitrophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until a precipitate forms.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Suspend the 1-(2-fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

6.3. Characterization (Illustrative Data)

Due to the lack of specific published data, the following are expected spectral characteristics based on the structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Signals for two methyl groups on the pyrazole ring (singlets, ~2.2-2.5 ppm), a proton on the pyrazole ring (singlet, ~6.0 ppm), aromatic protons on the fluoroaniline ring (multiplets, ~6.5-7.5 ppm), and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals for the methyl carbons (~10-15 ppm), pyrazole ring carbons (~100-150 ppm), and fluoroaniline ring carbons (~110-160 ppm), with characteristic C-F coupling. |

| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 206.1088.[2] |

Applications in Research and Drug Development

The structural motifs within this compound suggest its potential utility in various areas of drug discovery.

-

Kinase Inhibitors: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a class of drugs widely used in oncology. The fluoroaniline moiety can form key hydrogen bonds within the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[10]

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.

The unique substitution pattern of this compound makes it an attractive candidate for screening in various biological assays to identify novel therapeutic leads.

Caption: Key functional moieties of this compound.

Caption: Decision flowchart for risk assessment and control measures.

References

- PubChem. (n.d.). This compound.

- Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?

- Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

- INDOFINE Chemical Company, Inc. (n.d.).

- J&H Chemical Co., Ltd. (n.d.). This compound CAS NO.1006468-57-0. [Link]

- Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

- Journal of Chemical and Pharmaceutical Research. (2014).

- PubChem. (n.d.). 3-Fluoroaniline.

- SpectraBase. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline. [Link]

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

- NIST. (n.d.). p-Fluoroaniline. National Institute of Standards and Technology. [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

- Der Pharma Chemica. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. [Link]

- Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

Sources

- 1. This compound | C11H12FN3 | CID 19627201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H12FN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound [cymitquimica.com]

- 4. benthamopen.com [benthamopen.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. This compound, CasNo.1006468-57-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 9. rsc.org [rsc.org]

- 10. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a crucial research chemical and building block in the synthesis of advanced pharmaceutical agents. The strategic incorporation of a fluorinated aniline moiety and a dimethylpyrazole group bestows unique physicochemical properties upon this molecule, making it a valuable intermediate in the development of targeted therapies, particularly kinase inhibitors. This document will delve into the compound's chemical properties, plausible synthetic routes, and its notable applications in medicinal chemistry, supported by experimental insights and relevant literature.

Introduction: The Strategic Importance of Fluorinated Pyrazole Scaffolds

The landscape of modern drug discovery is increasingly dominated by molecules that are precisely tailored to interact with specific biological targets. Among the vast arsenal of chemical scaffolds available to medicinal chemists, fluorinated heterocyclic compounds have gained prominence for their ability to modulate key pharmacological properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved drug candidates.[1]

The pyrazole nucleus is another privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it a cornerstone for the design of enzyme inhibitors.

This compound, with its combination of a fluorine-substituted aniline and a dimethylpyrazole moiety, represents a strategic convergence of these two important pharmacophores. This compound serves as a critical intermediate, providing a versatile platform for the synthesis of a new generation of kinase inhibitors and other potential therapeutics. This guide will explore the synthesis, properties, and applications of this key research chemical.

Physicochemical Properties and Structural Features

The molecular structure of this compound combines the nucleophilicity of the aniline amine group with the steric and electronic influences of the dimethylpyrazole and fluorine substituents.

| Property | Value | Source |

| CAS Number | 1006468-57-0 | [3] |

| Molecular Formula | C₁₁H₁₂FN₃ | [4] |

| Molecular Weight | 205.23 g/mol | PubChem |

| Appearance | Off-white to light yellow powder | [3] |

| Application | Pharmaceutical intermediate | [3] |

The fluorine atom at the 3-position of the aniline ring is a key feature. Its strong electron-withdrawing nature can lower the pKa of the aniline nitrogen, influencing its reactivity and interaction with biological targets. The 3,5-dimethylpyrazole ring provides a rigid, planar structure with hydrogen bond acceptors (the nitrogen atoms) and hydrophobic methyl groups, which can be crucial for specific binding interactions within a protein's active site.

Synthesis of this compound: A Methodological Overview

Step 1: Synthesis of 3,5-dimethylpyrazole

The formation of the 3,5-dimethylpyrazole core is a classic condensation reaction.

Experimental Protocol (General):

-

To a solution of acetylacetone in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.

-

After cooling, the solvent is removed under reduced pressure, and the resulting crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization.

Step 2: Coupling of 3,5-dimethylpyrazole with a Fluorinated Aryl Halide

The key step in the synthesis of the title compound is the formation of the C-N bond between the pyrazole and the fluoroaniline ring. This is commonly achieved through a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation.

A plausible starting material for this step would be 1,2-difluoro-4-nitrobenzene. The nitro group can be subsequently reduced to the desired aniline.

Experimental Protocol (Plausible):

-